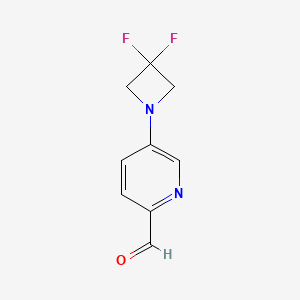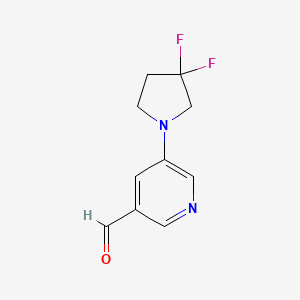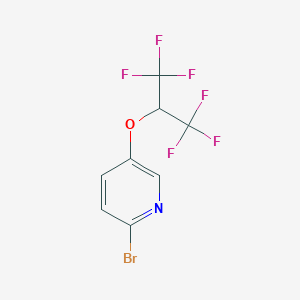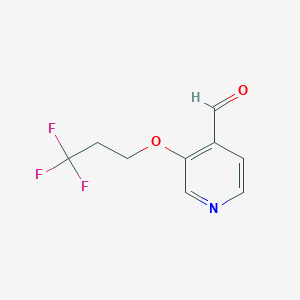
1-Bromo-3,4-dichloro-5-nitrobenzene
Overview
Description
“1-Bromo-3,4-dichloro-5-nitrobenzene” is a chemical compound with the molecular formula C6H2BrCl2NO2 . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with a bromo group, two chloro groups, and a nitro group .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3,4-dichloro-5-nitrobenzene” is characterized by the presence of a bromo group, two chloro groups, and a nitro group attached to a benzene ring . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature .
Chemical Reactions Analysis
Aryl halides like “1-Bromo-3,4-dichloro-5-nitrobenzene” can undergo various types of reactions. For instance, they can participate in nucleophilic aromatic substitution reactions, where one of the halogen atoms is replaced by a nucleophile . The presence of the nitro group, a strong electron-withdrawing group, can activate the benzene ring towards such reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3,4-dichloro-5-nitrobenzene” would depend on the specific arrangement of its substituents. Generally, compounds with similar structures have a high molecular weight and exhibit strong infrared bands characteristic of nitro compounds .
Scientific Research Applications
Vibrational Spectroscopy Studies : Research by Reddy & Rao (1994) on trisubstituted benzenes, including 1-bromo-3,4-dichloro-5-nitrobenzene, focused on their vibrational spectroscopy. They conducted a zero-order normal coordinate analysis for both in-plane and out-of-plane vibrations, leading to revised vibrational assignments for these molecules.
Computational and Experimental Approaches : A study by Mroz et al. (2020) explored anisotropic displacement parameters in isomorphous compounds of 1-bromo-3,4-dichloro-5-nitrobenzene. They combined computational and experimental techniques, highlighting challenges in experimental procedures compared to theoretical predictions.
Photoelectrochemical Reduction : Research conducted by Compton & Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene. They found that the compound is reduced to a radical anion, which becomes stable in the absence of light. This study offers insights into the electrochemical behavior of related compounds.
Bromination Studies : The work of Plas & Woźniak (1976) on the bromination of naphthyridines in nitrobenzene provides useful information about halogenated benzene derivatives. Their findings highlight the yield and selectivity of brominated compounds under different reaction conditions.
Nucleophilic Aromatic Substitution : A study by Gold, Miri, & Robinson (1980) explored the role of sodium borohydride in nucleophilic aromatic substitution by hydrogen. Their findings include observations of the formation of unstable cyclohexadienyl anions, which are crucial intermediates in certain chemical reactions.
Polymer Solar Cells Improvement : Fu et al. (2015) discovered that introducing 1-Bromo-4-Nitrobenzene to polymer solar cells significantly improves their efficiency. Their research indicates that the addition of this compound reduces excitonic recombination and enhances excitonic dissociation at the donor-acceptor interface, thereby improving the power conversion efficiency of these cells (Fu et al., 2015).
Mechanism of Action
The mechanism of nucleophilic aromatic substitution involves the initial addition of the nucleophile to the aromatic ring, followed by the elimination of a halide ion . The nitro group plays a crucial role in this mechanism by stabilizing the negative charge that develops on the aromatic ring during the reaction .
Safety and Hazards
Compounds like “1-Bromo-3,4-dichloro-5-nitrobenzene” can cause skin and eye irritation and may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use protective measures such as gloves and eye/face protection when handling it .
properties
IUPAC Name |
5-bromo-1,2-dichloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDYNOPYACYHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4-dichloro-5-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)










